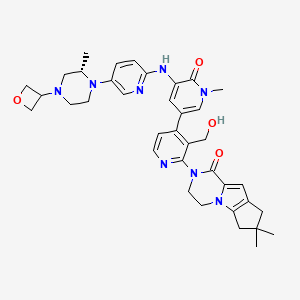
Fenebrutinib
Vue d'ensemble
Description
Le fenebrutinib est un inhibiteur puissant, hautement sélectif, non covalent et réversible de la tyrosine kinase de Bruton. Cette enzyme joue un rôle crucial dans le développement et l’activation des cellules B, ainsi que dans l’activation des cellules du système immunitaire inné, telles que les macrophages et les microglies. Le this compound est actuellement étudié pour ses applications thérapeutiques potentielles dans les maladies auto-immunes, notamment la sclérose en plaques et la polyarthrite rhumatoïde .
Applications De Recherche Scientifique
Fenebrutinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying the structure-activity relationships of non-covalent inhibitors.
Biology: It is used to investigate the role of Bruton’s tyrosine kinase in immune cell signaling and function.
Medicine: this compound is being explored as a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Industry: The compound is used in the development of new therapeutic agents targeting Bruton’s tyrosine kinase.
Mécanisme D'action
Le fenebrutinib exerce ses effets en inhibant l’activité de la tyrosine kinase de Bruton. Cette enzyme est essentielle à l’activation des cellules B et des microglies, qui sont impliquées dans les processus inflammatoires sous-jacents aux maladies auto-immunes. En bloquant la tyrosine kinase de Bruton, le this compound réduit l’activation de ces cellules immunitaires, diminuant ainsi l’inflammation et la progression de la maladie . Les cibles moléculaires du this compound comprennent à la fois les cellules B et les cellules de lignée myéloïde, telles que les macrophages et les microglies .
Méthodes De Préparation
La synthèse du fenebrutinib implique plusieurs étapes, y compris la formation d’intermédiaires clés et leurs réactions ultérieures. L’une des étapes cruciales de la synthèse est la réduction d’un groupe nitro aromatique, qui peut être réalisée efficacement en utilisant la technologie des mélangeurs statiques catalytiques. Cette méthode permet une analyse en temps réel pour surveiller et optimiser les conditions de réaction . Les méthodes de production industrielle du this compound sont conçues pour garantir un rendement et une pureté élevés, impliquant souvent des techniques avancées telles que la chimie en flux continu et la surveillance en temps réel.
Analyse Des Réactions Chimiques
Le fenebrutinib subit diverses réactions chimiques, notamment :
Oxydation : Le groupe alcool primaire sur la partie pyridine peut être oxydé pour former un intermédiaire aldéhyde.
N-désalkylation : Cette réaction implique l’élimination d’un groupe alkyle de l’atome d’azote, conduisant à la formation d’intermédiaires iminium.
Hydroxylation : L’ajout d’un groupe hydroxyle au cycle pipérazine.
N-oxydation : Cette réaction implique l’oxydation des atomes d’azote au sein de la molécule.
Les réactifs couramment utilisés dans ces réactions comprennent le cyanure de potassium, le glutathion et la méthoxylamine, qui aident à capturer les intermédiaires transitoires et instables . Les principaux produits formés à partir de ces réactions comprennent divers métabolites et adduits, qui peuvent être analysés à l’aide de techniques avancées telles que la spectrométrie de masse.
Applications de la recherche scientifique
Le this compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Chimie : Le this compound sert de composé modèle pour étudier les relations structure-activité des inhibiteurs non covalents.
Biologie : Il est utilisé pour étudier le rôle de la tyrosine kinase de Bruton dans la signalisation et la fonction des cellules immunitaires.
Médecine : Le this compound est étudié comme traitement potentiel des maladies auto-immunes telles que la sclérose en plaques et la polyarthrite rhumatoïde.
Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la tyrosine kinase de Bruton.
Comparaison Avec Des Composés Similaires
Le fenebrutinib est unique parmi les inhibiteurs de la tyrosine kinase de Bruton en raison de son mécanisme de liaison réversible et non covalent. D’autres composés similaires comprennent :
Ibrutinib : Un inhibiteur covalent de la tyrosine kinase de Bruton, utilisé principalement dans le traitement des malignités des cellules B.
Acalabrutinib : Un autre inhibiteur covalent avec un mécanisme d’action similaire à celui de l’ibrutinib.
Zanubrutinib : Un inhibiteur covalent conçu pour fournir une inhibition plus sélective de la tyrosine kinase de Bruton.
Comparé à ces inhibiteurs covalents, le this compound offre l’avantage d’une liaison réversible, ce qui peut entraîner un profil de sécurité plus favorable et une réduction des effets hors cible .
Propriétés
IUPAC Name |
10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEODWDFDXWOLU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434048-34-6 | |
| Record name | Fenebrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434048346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenebrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14785 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FENEBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9L2885WUL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Fenebrutinib, and what is its mechanism of action?
A1: this compound is a small-molecule, orally administered inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. BTK is a key enzyme involved in B-cell receptor (BCR) signaling, and its inhibition disrupts B-cell activation and proliferation [, , , ]. This compound demonstrates high selectivity for BTK, exhibiting over 100-fold selectivity compared to other kinases [].
Q2: How does this compound impact myeloid cells?
A2: Besides its effect on B-cells, this compound also modulates myeloid cell activity, primarily through its inhibitory action on Fcγ receptor signaling pathways [, , , ].
Q3: What are the downstream effects of BTK inhibition by this compound?
A3: this compound's inhibition of BTK leads to a significant reduction in key biomarkers associated with B-cell and myeloid cell activity. This includes reduced levels of rheumatoid factor (RF), total IgM and IgG, chemokines CCL4 and CXCL13, C-reactive protein (CRP), and interleukin-6 (IL-6) []. Additionally, it dampens plasmablast signals and lowers anti-double-stranded DNA (dsDNA) and IgG levels [].
Q4: Can this compound impact cells in the central nervous system (CNS)?
A4: Yes, this compound, as a small molecule, can cross the blood-brain barrier and potentially affect microglia in the CNS. This property makes it a promising candidate for treating CNS-related autoimmune diseases, such as multiple sclerosis [, ].
Q5: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?
A5: While the provided research papers primarily focus on this compound's pharmacological properties and clinical trial data, detailed structural information like molecular formula, weight, and spectroscopic data is not explicitly provided.
Q6: What is the absorption profile of this compound?
A6: this compound is an orally administered drug. Notably, the presence of hydroxypropyl-β-cyclodextrin, an excipient commonly used to enhance drug solubility, can affect this compound's absorption. Studies indicate that itraconazole, often used in drug-drug interaction studies, can complex with hydroxypropyl-β-cyclodextrin, leading to a decrease in this compound's maximum plasma concentration (Cmax) and a delay in the time to reach Cmax (Tmax) [, ].
Q7: How is this compound metabolized in the body?
A7: this compound is a substrate for CYP3A, a key enzyme involved in drug metabolism []. Research suggests that it acts as a time-dependent inhibitor of CYP3A, potentially leading to drug-drug interactions. Additionally, this compound inhibits BCRP and OATP1B transporters in vitro [, , ].
Q8: Does this compound interact with methotrexate?
A8: Studies show that this compound does not have a clinically significant pharmacokinetic interaction with methotrexate [].
Q9: What is the efficacy of this compound in preclinical models of autoimmune diseases?
A9: this compound has been investigated in various preclinical models of autoimmune diseases. For instance, in rat models of hemorrhagic shock-induced multiple organ dysfunction syndrome (MODS), this compound demonstrated a reduction in organ injury and dysfunction []. In studies using blood samples, this compound effectively blocked platelet activation induced by FcγRIIA stimulation, indicating potential as an antithrombotic agent [].
Q10: Has this compound been studied in clinical trials for rheumatoid arthritis?
A10: Yes, this compound has been evaluated in Phase II clinical trials for rheumatoid arthritis (RA) in patients with inadequate responses to methotrexate or TNF inhibitors []. Results indicated that this compound exhibited higher efficacy rates compared to placebo in achieving an ACR50 response at week 12 and showed comparable efficacy to adalimumab in patients with an inadequate response to methotrexate [].
Q11: What about clinical trials for systemic lupus erythematosus (SLE)?
A11: this compound was also studied in a Phase II clinical trial for SLE. Despite meeting pharmacodynamic targets by reducing phosphorylated BTK and other relevant biomarkers, the trial did not meet its primary endpoint for efficacy [, ].
Q12: What is the efficacy of this compound in treating chronic spontaneous urticaria (CSU)?
A12: this compound has demonstrated promising results in a Phase 2 trial for CSU refractory to up-dosed H1-antihistamines, exhibiting significant reductions in weekly Urticaria Activity Score (UAS7) []. It was particularly effective in patients with type IIb autoimmunity, a subtype of CSU less responsive to omalizumab [, ].
Q13: Are there known resistance mechanisms to this compound?
A13: While the provided research papers do not focus extensively on resistance mechanisms specific to this compound, it's important to note that acquired resistance is a common challenge with kinase inhibitors []. Mutations in the BTK kinase domain, particularly at the C481 residue, have been shown to confer resistance to irreversible BTK inhibitors []. As a reversible inhibitor, this compound might be less susceptible to this particular resistance mechanism.
Q14: Is there any cross-resistance between this compound and other BTK inhibitors?
A14: While the provided research does not explicitly address cross-resistance between this compound and other BTK inhibitors, it is a crucial consideration [, ]. Structural similarities and shared binding sites among BTK inhibitors raise the possibility of cross-resistance, particularly with other reversible BTK inhibitors [].
Q15: Are there any biomarkers associated with this compound's efficacy in CSU?
A15: Research suggests that a positive basophil histamine release assay (BHRA) or positive anti-FcεRI IgG antibodies, both indicative of type IIb autoimmunity in CSU, are associated with better improvement in UAS7 scores at lower this compound doses [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


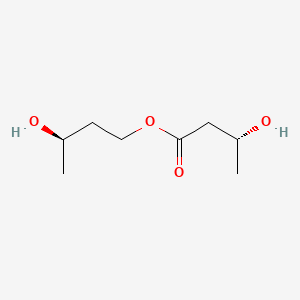

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)
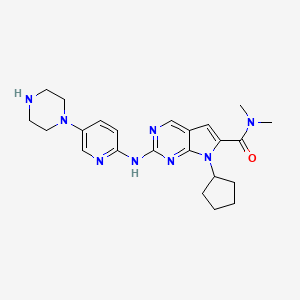

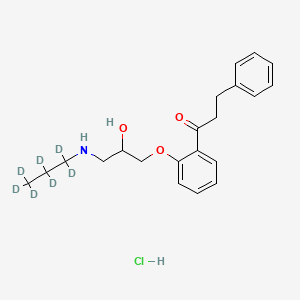


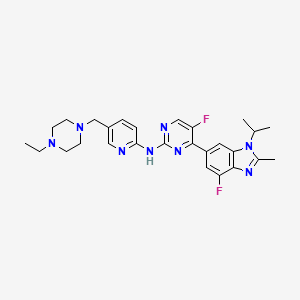
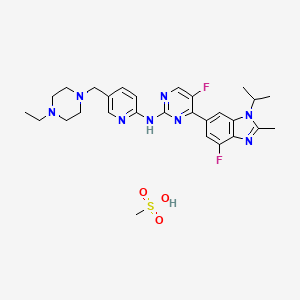
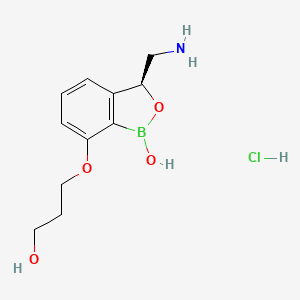
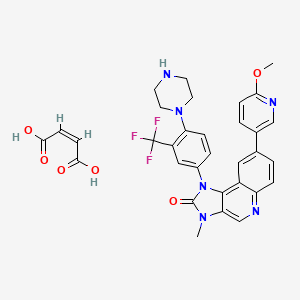

![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)
